molecular formula C16H24O2 B155813 2-(4-tert-Butylphenoxy)cyclohexan-1-ol CAS No. 1942-71-8

2-(4-tert-Butylphenoxy)cyclohexan-1-ol

Cat. No.: B155813
CAS No.: 1942-71-8
M. Wt: 248.36 g/mol
InChI Key: FTIXUILRMBSXNS-UHFFFAOYSA-N
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Description

Terbium(III) bis-phthalocyaninato, commonly referred to as terbium(III) bis-phthalocyaninato single-molecule magnet, is a coordination compound that has garnered significant attention in the field of molecular magnetism. This compound consists of a terbium ion coordinated by two phthalocyanine ligands, forming a double-decker structure. It exhibits unique magnetic properties, making it a promising candidate for applications in molecular electronics and spintronics .

Mechanism of Action

Target of Action

The primary target of 2-(4-tert-butylphenoxy)cyclohexanol, also known as tBPC, is the Y4 receptor . The Y4 receptor is a type of neuropeptide Y receptor, which is a class of G protein-coupled receptors that are involved in a wide range of physiological and pathophysiological processes.

Mode of Action

tBPC acts as a positive allosteric modulator of the Y4 receptor . This means that it binds to a site on the receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand. This results in an increase in the activation of the Y4 receptor, leading to enhanced G-protein signaling and arrestin3 recruitment .

Pharmacokinetics

It is soluble in dmso and ethanol , suggesting that it may have good bioavailability

Result of Action

The activation of the Y4 receptor by tBPC can lead to a variety of cellular effects, depending on the specific cell type and physiological context. These effects could include changes in cell signaling, gene expression, and cellular function. The potentiation of Y4R activation in G-protein signaling and arrestin3 recruitment experiments has been observed .

Biochemical Analysis

Biochemical Properties

2-(4-tert-butylphenoxy)cyclohexanol has been found to interact with the Y4 receptor, a G-protein coupled receptor . The nature of this interaction is allosteric, meaning that the compound binds to a site on the receptor that is distinct from the active site. This binding can modulate the receptor’s response to its ligand, leading to enhanced signaling .

Cellular Effects

In cellular systems, 2-(4-tert-butylphenoxy)cyclohexanol can influence cell function by modulating Y4 receptor signaling. This can have downstream effects on various cellular processes, including gene expression and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment.

Molecular Mechanism

The molecular mechanism of action of 2-(4-tert-butylphenoxy)cyclohexanol involves its binding to the Y4 receptor. This binding enhances the receptor’s response to its ligand, leading to increased activation of the associated G-protein . This can result in changes in intracellular signaling pathways, potentially influencing gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of terbium(III) bis-phthalocyaninato typically involves the reaction of terbium chloride with phthalocyanine ligands under specific conditions. One common method is to dissolve terbium chloride in a suitable solvent, such as dimethylformamide, and then add phthalocyanine ligands. The reaction mixture is heated to facilitate the formation of the double-decker complex. The resulting product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of terbium(III) bis-phthalocyaninato can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in larger quantities while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Terbium(III) bis-phthalocyaninato undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic structure of the phthalocyanine ligands and the coordination environment of the terbium ion .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized terbium(III) bis-phthalocyaninato derivatives, while reduction can yield reduced forms of the compound. Substitution reactions result in new coordination complexes with different ligands .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)cyclohexan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIXUILRMBSXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051834
Record name 2-(4-tert-Butylphenoxy)cyclohexanol
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Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light to dark amber crystalline solid; [MSDSonline]
Record name 2-(p-t-Butylphenoxy)cyclohexanol
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CAS No.

1942-71-8, 130336-40-2
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]cyclohexanol
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Record name Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-, trans-(+-)-
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Record name Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]-
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Record name 2-(4-tert-Butylphenoxy)cyclohexanol
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Record name 2-(4-tert-butylphenoxy)cyclohexan-1-ol
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Record name 2-(P-T-BUTYLPHENOXY)CYCLOHEXANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can spectroscopic techniques help characterize a compound like tBPC?

A1: Spectroscopic methods are essential for identifying and characterizing compounds. Techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) can provide information on:

    Q2: What is a phthalocyanine, and how are its properties relevant to material science?

    A2: Phthalocyanines are macrocyclic compounds known for their intense blue-green colors and exceptional stability. They find applications in:

    • Organic semiconductors: Their electronic properties make them valuable in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. []

    Q3: Can you explain the concept of Single-Molecule Magnets (SMMs) discussed in some of the papers?

    A3: Single-molecule magnets (SMMs) are individual molecules exhibiting slow magnetic relaxation, potentially enabling high-density data storage. [, ] Lanthanide-based SMMs, like those containing terbium (Tb), are particularly interesting due to their strong magnetic anisotropy. [, ] Researchers are exploring ways to control and manipulate their magnetic properties for various applications.

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